molecular formula C8H12BrNOS B13289125 [(4-Bromothiophen-2-yl)methyl](2-methoxyethyl)amine

[(4-Bromothiophen-2-yl)methyl](2-methoxyethyl)amine

Cat. No.: B13289125
M. Wt: 250.16 g/mol
InChI Key: NCEHQGYKTAXYLH-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)methylamine is an organic compound with the molecular formula C8H12BrNOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a bromine atom at the 4-position and a methoxyethylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formylation: The brominated thiophene undergoes formylation to introduce a formyl group at the 2-position, typically using a Vilsmeier-Haack reaction.

    Reductive Amination: The formylated intermediate is then subjected to reductive amination with 2-methoxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of (4-Bromothiophen-2-yl)methylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dehalogenated thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromothiophen-2-yl)methylamine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the synthesis of conductive polymers and other materials with electronic applications.

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary and are typically elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromothiophen-2-yl)methylamine: Similar structure but with a methyl group instead of a methoxyethyl group.

    (4-Bromothiophen-2-yl)methyl(2-phenylethyl)amine: Contains a phenylethyl group, offering different electronic and steric properties.

Uniqueness

(4-Bromothiophen-2-yl)methylamine is unique due to the presence of both a bromine atom and a methoxyethylamine group, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C8H12BrNOS

Molecular Weight

250.16 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C8H12BrNOS/c1-11-3-2-10-5-8-4-7(9)6-12-8/h4,6,10H,2-3,5H2,1H3

InChI Key

NCEHQGYKTAXYLH-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CC(=CS1)Br

Origin of Product

United States

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